molecular formula C21H29N5O3 B6048400 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B6048400
M. Wt: 399.5 g/mol
InChI Key: VDYJIUHOBNNWNC-UHFFFAOYSA-N
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Description

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a complex organic compound that features a piperazine ring, an oxadiazole moiety, and a phenyl group

Properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-21(2,3)14-26-12-11-23-20(28)16(26)13-17(27)22-10-9-18-24-19(25-29-18)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYJIUHOBNNWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNC(=O)C1CC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the oxadiazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents targeting various diseases.

    Materials Science: The compound’s structural features could be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and oxadiazole moiety are likely involved in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide: shares similarities with other piperazine and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and chemical properties not found in other similar compounds. This makes it a valuable compound for further research and development.

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